(5Z)-5-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of an appropriate thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of the Bromine Group: Bromination is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Attachment of the Methoxyphenoxy and Ethoxy Groups: These groups are introduced through nucleophilic substitution reactions, where the phenoxy and ethoxy groups are reacted with the appropriate halogenated intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient mixing and reaction control, and employing high-throughput purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (5Z)-5-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has shown promise in preliminary studies for its antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is being explored for its potential therapeutic effects. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (5Z)-5-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can inhibit certain enzymes by binding to their active sites, while the bromine and methoxyphenoxy groups enhance its binding affinity and specificity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{5-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to its analogs, (5Z)-5-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity compared to chlorine or fluorine can lead to stronger interactions with biological targets, potentially enhancing its biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5Z)-5-[[5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4S2/c1-3-23-20(24)19(29-21(23)28)13-14-12-15(22)4-9-18(14)27-11-10-26-17-7-5-16(25-2)6-8-17/h4-9,12-13H,3,10-11H2,1-2H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOBPIZZQKRBAA-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCCOC3=CC=C(C=C3)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCCOC3=CC=C(C=C3)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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